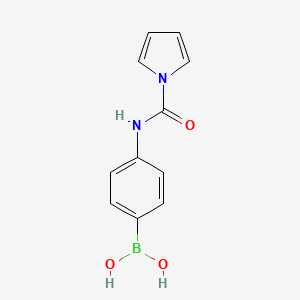

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(pyrrole-1-carbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BN2O3/c15-11(14-7-1-2-8-14)13-10-5-3-9(4-6-10)12(16)17/h1-8,16-17H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXHZXUYYNQAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)N2C=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid synthesis

An In-Depth Technical Guide to the Synthesis of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Abstract

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety and a hydrogen-bonding-capable pyrrole carboxamide group, makes it a valuable building block for creating complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive, in-depth technical overview of a primary synthetic route to this target molecule, emphasizing the chemical principles, experimental causality, and self-validating protocols required for successful and reproducible synthesis. We will explore the strategic amidation of 4-aminophenylboronic acid, including the necessary preparation of a key reactive intermediate, pyrrole-1-carbonyl chloride. Furthermore, this document details the critical aspects of handling, characterization, and safety, while also presenting a viable alternative synthetic strategy for consideration.

Introduction: Strategic Importance and Synthetic Challenges

The Enduring Utility of Arylboronic Acids

Arylboronic acids and their derivatives are foundational pillars of modern organic synthesis. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups, coupled with the generally low toxicity and high stability of boronic acids, has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid: A Bifunctional Building Block

The target molecule, (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid, integrates two key chemical functionalities. The phenylboronic acid group serves as a handle for Suzuki-Miyaura coupling, enabling its conjugation to various aryl or vinyl halides.[6] The N-acyl pyrrole moiety introduces a planar, aromatic heterocyclic system that can participate in π-stacking interactions and whose amide linkage provides hydrogen bond donor and acceptor sites, crucial for molecular recognition in biological systems or directing self-assembly in materials.

Inherent Challenges in Boronic Acid Synthesis

Despite their utility, the synthesis and handling of boronic acids are not without challenges. Boronic acids are susceptible to oxidative degradation and can undergo protodeboronation under harsh acidic or basic conditions.[7][8] Furthermore, they can form cyclic anhydride trimers, known as boroxines, upon dehydration, which can complicate characterization and reactivity.[8] Some of the more complex or unstable boronic acids are often handled as more stable derivatives, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, which release the active boronic acid in situ.[8][9]

Synthetic Strategy: A Deliberate Approach

A robust synthesis requires a careful retrosynthetic analysis to identify the most efficient and reliable pathway. For (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid, two primary strategies emerge.

Retrosynthetic Disconnection

The most logical disconnection points are the amide C-N bond and the aryl C-B bond. This leads to two distinct forward-synthetic strategies:

-

Strategy A: Late-Stage Amidation: Formation of the amide bond is the final key step, coupling a pyrrole-based acylating agent with a pre-functionalized aminophenylboronic acid.

-

Strategy B: Late-Stage Borylation: The pyrrole-amide fragment is constructed first, followed by the introduction of the boronic acid group onto the phenyl ring in the final step.

Rationale for Selecting Late-Stage Amidation (Strategy A)

This guide will focus on Strategy A as the primary protocol. The decision is based on the following expert assessment:

-

Convergency: This approach utilizes commercially available (or readily synthesized) 4-aminophenylboronic acid, making the route highly convergent.

-

Atom Economy: It is a more direct route with fewer overall steps compared to a late-stage borylation that would require an initial halogenated aniline, amidation, borylation, and final deprotection.

-

Predictability: The nucleophilic acyl substitution to form the amide bond is a well-understood and generally high-yielding reaction. While the boronic acid moiety requires careful handling, the reaction conditions can be tailored to be mild, preserving its integrity.

The overall synthetic pathway chosen is illustrated below.

Sources

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. boronmolecular.com [boronmolecular.com]

- 4. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pnas.org [pnas.org]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of Pyrrole-Phenylboronic Acid Scaffolds

An In-Depth Technical Guide to the Synthesis of Novel Pyrrole-Substituted Phenylboronic Acids

Pyrrole-substituted phenylboronic acids represent a class of highly valuable chemical intermediates, strategically positioned at the intersection of heterocyclic chemistry and organometallic synthesis. Their utility is most pronounced in the field of medicinal chemistry, where they serve as critical building blocks for the construction of complex molecular architectures via cross-coupling reactions. The pyrrole moiety is a common feature in numerous biologically active compounds and natural products, prized for its unique electronic properties and ability to participate in hydrogen bonding. When coupled with a phenylboronic acid group, the resulting scaffold becomes a versatile synthon, primed for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.

This guide provides a comprehensive overview of the synthesis of these target molecules, moving beyond simple procedural descriptions to explore the underlying principles that govern reaction outcomes. We will delve into common synthetic strategies, offer a detailed, field-tested experimental protocol, and discuss the critical parameters that researchers must control to achieve successful and reproducible results.

Retrosynthetic Analysis: Devising a Synthetic Approach

A logical retrosynthetic analysis is the cornerstone of any successful synthetic campaign. For a target pyrrole-substituted phenylboronic acid, the most direct and widely adopted disconnection strategy involves severing the bond between the pyrrole and phenyl rings. This approach identifies a halogenated (or triflated) phenylboronic acid derivative and a pyrrole (or its organometallic equivalent) as the key starting materials. This disconnection immediately suggests a cross-coupling reaction as the final, bond-forming step.

Caption: Retrosynthetic pathways for pyrrole-substituted phenylboronic acids.

Two primary forward-synthetic strategies emerge from this analysis:

-

Approach A (Suzuki-Miyaura Coupling): Coupling a pyrrole (or a protected pyrrole derivative) with a halo-phenylboronic acid or its corresponding boronate ester. This is often the most direct route.

-

Approach B (Miyaura Borylation followed by Coupling): This involves first synthesizing a pyrrole-substituted phenyl halide and then converting the halide to a boronic acid or ester in a separate borylation step. This can be advantageous if the required halo-phenylboronic acid is not commercially available or is unstable.

This guide will focus on the highly efficient and convergent Suzuki-Miyaura coupling strategy.

Core Synthetic Method: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for constructing the C-C bond between the pyrrole and phenyl rings. The reaction's success hinges on a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The choice of catalyst, ligand, base, and solvent is not arbitrary; it is dictated by the electronic properties of the substrates and the need to balance the rates of the individual steps in the catalytic cycle to minimize side reactions.

Detailed Experimental Protocol: Synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole

This protocol provides a representative, robust procedure for the Suzuki-Miyaura coupling of pyrrole with a commercially available boronate ester.

Materials:

-

Pyrrole

-

1-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (1.0 eq), potassium carbonate (2.5 eq), and palladium(II) acetate (0.02 eq).

-

Degassing: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

-

Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe. Stir the suspension for 10 minutes. Add triphenylphosphine (0.04 eq) followed by pyrrole (1.2 eq).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The resulting crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Critical Parameters and Causality in Synthesis

Achieving high yields and purity requires careful control over several variables. The table below summarizes key parameters and the rationale behind their selection.

| Parameter | Common Choices | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is often preferred as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can be used directly but is more air-sensitive. Catalysts like PdCl₂(dppf) come with a built-in ligand, which can be advantageous for challenging couplings. |

| Ligand | PPh₃, SPhos, XPhos | The ligand stabilizes the palladium center and modulates its reactivity. Simple, electron-rich phosphines like PPh₃ are often sufficient. For more sterically hindered or electronically deactivated substrates, bulky and electron-rich Buchwald-Hartwig ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step, activating the boronic acid/ester. K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and a stronger base, often used for less reactive substrates. K₃PO₄ is another strong base that can be effective when others fail. The choice of base can also influence the rate of boronic acid decomposition. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | The solvent must solubilize the reactants and be stable at the reaction temperature. Aprotic solvents like toluene or dioxane are common. Sometimes, a mixture with water (e.g., ACN/H₂O) is used, as water can accelerate the transmetalation step. |

| Protecting Group | None, Boc, SEM | The pyrrole N-H is acidic and can sometimes interfere with the reaction or subsequent steps. For many Suzuki couplings, protection is not necessary. However, if strong bases are used or if the N-H proton could complicate other functionalities on the molecule, protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be employed. |

Purification and Characterization

Purification: Flash column chromatography is the standard method for purifying these compounds. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective. The polarity of the target compound will depend on the specific substitutions.

Characterization: The identity and purity of the final product must be confirmed rigorously.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expect to see characteristic signals for the pyrrole ring protons and the aromatic protons on the phenyl ring, with coupling patterns that confirm the substitution pattern. The disappearance of the starting material signals (e.g., the proton adjacent to the bromine) is a key indicator of reaction completion.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound, providing strong evidence of its identity.

Conclusion

The synthesis of pyrrole-substituted phenylboronic acids is a well-established yet nuanced field. Success relies on the rational application of modern cross-coupling chemistry, particularly the Suzuki-Miyaura reaction. By understanding the function and interplay of the catalyst, ligand, base, and solvent, researchers can troubleshoot reactions and optimize conditions for novel derivatives. The protocols and principles outlined in this guide serve as a foundation for the development of these crucial building blocks, enabling the advancement of drug discovery and materials science programs.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Al-Zoubi, R. M. (2014). The Suzuki-Miyaura Cross-Coupling Reaction in the Synthesis of Pharmaceutical Compounds. Current Organic Synthesis, 11(5), 732-751. [Link]

physical and chemical properties of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Executive Summary

Compound: (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid CAS Registry Number: 1704081-88-8 Molecular Formula: C₁₁H₁₁BN₂O₃ Class: Bifunctional Electropolymerizable Monomer[1][2]

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is a specialized organoboron compound designed for the fabrication of Molecularly Imprinted Polymers (MIPs) and electrochemical biosensors . It integrates two distinct functional domains:

-

A Pyrrole Moiety: Enables electropolymerization on conductive substrates (Au, Pt, Carbon) to form stable, conductive polypyrrole (PPy) films.

-

A Phenylboronic Acid (PBA) Moiety: Acts as a reversible recognition element for cis-diols (e.g., dopamine, glucose, glycoproteins) via cyclic ester formation.

The urea-like carboxamide linker (

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | [4-[(pyrrole-1-carbonyl)amino]phenyl]boronic acid |

| Common Name | Py-PBA-Carboxamide; |

| CAS Number | 1704081-88-8 |

| Molecular Weight | 230.03 g/mol |

| SMILES | OB(O)C1=CC=C(NC(=O)N2C=CC=C2)C=C1 |

| Appearance | White to off-white solid powder |

Structural Functionalization

-

Pyrrole Ring: The 1-position is substituted with the carbonyl group. Polymerization occurs at the 2,5-positions (

-positions) upon oxidative stress. -

Carboxamide Linker: The

bridge acts as a spacer, reducing steric hindrance between the polymer backbone and the analyte binding site. It also facilitates H-bond interactions with templates during MIP formation. -

Boronic Acid: Exists in equilibrium between the trigonal planar acid

and the tetrahedral boronate anion

Physical & Chemical Properties[1]

Solubility Profile

-

Soluble: Polar organic solvents (DMSO, DMF, Methanol), basic aqueous solutions (pH > 9).

-

Sparingly Soluble: Acetonitrile (often requires co-solvent or supporting electrolyte like

). -

Insoluble: Non-polar solvents (Hexane, Toluene), acidic water.

Reactivity & Stability

-

Boroxine Formation: Like most boronic acids, the compound may spontaneously dehydrate to form a cyclic trimeric anhydride (boroxine) upon storage or heating. This is reversible upon dissolution in aqueous media.

-

pKa (Estimated): ~8.0–8.5. The electron-withdrawing carboxamide group may slightly lower the pKa compared to phenylboronic acid (8.8), enhancing diol binding at physiological pH (7.4).

-

Electrochemical Window: Monomer oxidation typically initiates around +0.8 V to +1.2 V vs. Ag/AgCl, depending on the solvent/electrolyte system.

Synthesis & Characterization

While commercial availability is growing, the compound is often synthesized via the reaction of 4-aminophenylboronic acid with a pyrrole-1-carbonyl electrophile.

Synthetic Route (Protocol)

Reaction: Nucleophilic addition of 4-aminophenylboronic acid to an in-situ generated pyrrole-isocyanate or activated carbamate.

-

Activation: React pyrrole (1.0 eq) with triphosgene (0.35 eq) in dry DCM/THF at 0°C to generate pyrrole-1-carbonyl chloride .

-

Note: Alternatively, use 1,1'-carbonyldiimidazole (CDI) to form the acyl-imidazole intermediate.

-

-

Coupling: Add 4-aminophenylboronic acid (1.0 eq) and a base (Et₃N or pyridine, 2.0 eq).

-

Conditions: Stir at room temperature for 12–24 hours under inert atmosphere (

). -

Work-up: Quench with water. The product often precipitates or is extracted into EtOAc. Wash with dilute HCl (to remove unreacted amine) and brine.

-

Purification: Recrystallization from Acetone/Water or column chromatography (MeOH/DCM gradient).

Spectroscopic Expectations

-

¹H NMR (DMSO-d₆):

- ~9.0–10.0 ppm (s, 1H, -NH- amide).

- ~8.0 ppm (s, 2H, -B(OH)₂).

- ~7.5–7.8 ppm (d, 2H, Phenyl-Ar).

-

~7.1–7.3 ppm (t, 2H, Pyrrole

-

~6.2–6.3 ppm (t, 2H, Pyrrole

-

MS (ESI): m/z 231 [M+H]⁺ (boron isotope pattern distinctive).

Applications: Biosensing & Molecular Imprinting[3][4]

The primary utility of this compound is in Electrochemical Impedance Spectroscopy (EIS) and Voltammetric Sensing .

Mechanism of Action

-

Electropolymerization: The monomer is oxidized at the electrode surface. Radical cations at the pyrrole 2,5-positions couple to form a conductive polymer film.

-

Imprinting (MIP): If polymerization occurs in the presence of a template (e.g., Dopamine), the boronic acid groups orient around the template's diol moiety.

-

Template Removal: Washing the film leaves behind cavities with spatially oriented boronic acid ligands.

-

Rebinding: The sensor selectively binds the target analyte, altering the electron transfer resistance (

) or peak current.

Experimental Protocol: Sensor Fabrication

Materials: Glassy Carbon Electrode (GCE), Monomer (5 mM), Template (Dopamine, 1 mM), Electrolyte (PBS pH 7.0).

-

Pretreatment: Polish GCE with alumina slurry (0.05

m); sonicate in ethanol/water. -

Solution Prep: Dissolve Monomer and Template in 0.1 M PBS (pH 7.0). Note: If solubility is poor, add 10% DMSO.

-

Electropolymerization (CV):

-

Range: -0.2 V to +1.0 V.

-

Scan Rate: 50–100 mV/s.

-

Cycles: 10–20 cycles (controls film thickness).

-

-

Template Removal: Immerse electrode in 0.5 M

or Acetic Acid/Methanol (1:9) for 10–20 min to disrupt the boronate ester bond. -

Detection: Measure Differential Pulse Voltammetry (DPV) in the presence of the analyte.[3]

Visualization: Sensing Mechanism

The following diagram illustrates the logical flow from monomer to functional sensor.

Figure 1: Workflow for creating a Molecularly Imprinted Polymer sensor using (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid.

References

-

Kan, X., et al. (2015). "Pyrrole-phenylboronic acid: a novel monomer for dopamine recognition and detection based on imprinted electrochemical sensor."[4] Biosensors and Bioelectronics, 64, 212-218. Link

-

Arndtsen, B. A., et al. (2007). "Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction."[5] Organic Letters, 9(3), 449-452.[5] (Context on pyrrole synthesis). Link

-

Sigma-Aldrich/Merck. "Boronic Acid Derivatives and Pyrrole Reagents - Technical Data Sheets." (General physical property verification). Link

-

ChemScene. "Product Data: (4-(Pyrrolidin-1-yl)phenyl)boronic acid and analogues." (Structural verification of CAS 1704081-88-8). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole-phenylboronic acid: a novel monomer for dopamine recognition and detection based on imprinted electrochemical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction [organic-chemistry.org]

stability and degradation of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

An In-Depth Technical Guide to the Stability and Degradation of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is a compound of interest in medicinal chemistry and drug development, valued for its potential role as a versatile synthetic intermediate. As with all boronic acids, a comprehensive understanding of its stability and degradation profile is critical for ensuring its quality, efficacy, and safety in pharmaceutical applications. This guide provides a detailed examination of the factors governing the stability of this specific arylboronic acid, delving into its primary degradation pathways—oxidation and protodeboronation. We will explore the underlying mechanisms of these degradation routes, the influence of environmental factors such as pH, temperature, light, and oxidizing agents, and best practices for storage and handling. Furthermore, this document outlines robust analytical methodologies for monitoring stability and characterizing degradation products, offering a framework for the design of comprehensive stability studies.

Introduction: The Significance of Arylboronic Acids in Drug Development

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various other chemical transformations, making them key building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The boronic acid functional group, -B(OH)₂, is also a recognized pharmacophore and a bioisostere of the carboxylic acid group, capable of forming reversible covalent bonds with diols, a property exploited in sensor technology and for targeted drug delivery.[1][2]

The compound at the core of this guide, (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid, combines the versatile reactivity of the arylboronic acid moiety with the distinct electronic and structural features of the 1H-pyrrole-1-carboxamido substituent. This unique combination presents both opportunities and challenges in its application, particularly concerning its chemical stability. The ultimate degradation product of boronic acids is the environmentally benign boric acid, which is a favorable characteristic for "green" chemistry.[2][3] However, premature degradation can impact the compound's purity, therapeutic efficacy, and safety profile. A thorough understanding of its degradation pathways is therefore paramount for drug development professionals.

Fundamental Degradation Pathways

Arylboronic acids are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation. The propensity for each pathway is influenced by the specific substituents on the aryl ring and the surrounding environmental conditions.

Oxidative Deboronation: The Role of Reactive Oxygen Species

Oxidative deboronation is a significant degradation pathway for arylboronic acids, particularly in biological contexts where reactive oxygen species (ROS) are present.[4][5] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-oxygen bond, ultimately yielding a phenol and boric acid.[3][4] The reaction is often initiated by nucleophilic attack of an oxidizing agent, such as hydrogen peroxide, on the vacant p-orbital of the sp²-hybridized boron atom.[4] This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, which is often the rate-limiting step.[4] Subsequent hydrolysis of the resulting borate ester yields the final products.[4]

The rate of oxidation can be influenced by the electronic properties of the aryl substituent. Electron-donating groups tend to increase the electron density on the boron-bearing carbon, which can facilitate the migratory step and accelerate oxidation. Conversely, electron-withdrawing groups can decrease the rate of oxidation.[4] For (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid, the carboxamido group is generally considered to be electron-withdrawing, which may confer a degree of oxidative stability compared to unsubstituted phenylboronic acid.

Key Factors Influencing Oxidative Deboronation:

-

Presence of Oxidizing Agents: Hydrogen peroxide is a common laboratory and physiological oxidant that readily promotes deboronation.[6] Other oxidants like molecular oxygen (air) can also contribute to degradation, especially in the presence of light or metal catalysts.[7][8]

-

pH: The oxidation of boronic acids is pH-dependent. At physiological pH, many arylboronic acids are susceptible to oxidation by ROS at rates comparable to thiols.[5]

-

Light: Photolytic conditions can promote the formation of ROS, thereby accelerating oxidative degradation.[7]

-

Metal Ions: Trace metal impurities can catalyze oxidative degradation pathways.

Protodeboronation: The Cleavage of the C-B Bond by a Proton

Protodeboronation, or protodeborylation, is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[9] This reaction is a known side reaction in Suzuki-Miyaura couplings and can be a significant degradation pathway in aqueous media.[9][10] The rate of protodeboronation is highly dependent on the pH of the solution and the electronic nature of the aryl substituent.[9][11]

The reaction can proceed through several mechanisms depending on the pH and the structure of the boronic acid.[9][12] Under acidic conditions, a general acid-catalyzed mechanism is observed.[9][13] In basic media, the reaction proceeds via the formation of the more reactive tetrahedral boronate anion.[9][11] For some arylboronic acids, particularly those with electron-withdrawing groups, a dissociative mechanism involving a transient aryl anion can occur.[9]

Sterically hindered and electron-rich arylboronic acids are particularly prone to protodeboronation.[11] The 1H-pyrrole-1-carboxamido substituent in (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is electron-withdrawing, which may offer some protection against protodeboronation compared to electron-rich systems.

Key Factors Influencing Protodeboronation:

-

pH: Protodeboronation rates are often slowest around pH 5 and increase under more acidic or basic conditions.[11]

-

Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

-

Water Content: The presence of water is essential for protodeboronation to occur.

-

Catalysts: Certain metals, such as copper and palladium, can catalyze protodeboronation.[11]

Diagram: Primary Degradation Pathways of Arylboronic Acids

Caption: Primary degradation pathways for the title compound.

Recommended Storage and Handling

Proper storage and handling are crucial for minimizing the degradation of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid and ensuring its long-term stability.

Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.[14] Avoid exposure to high temperatures.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[11][15]

-

Light: Protect from light by storing in amber vials or other light-resistant containers.[15]

-

Containers: Use well-sealed, airtight containers made of non-reactive materials such as amber glass or high-density polyethylene (HDPE).[15]

Handling Procedures:

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

-

Minimize exposure to atmospheric moisture and air by working quickly and sealing containers promptly after use.

-

Avoid contact with incompatible materials, such as strong oxidizing agents and strong acids or bases.

Stability Testing and Analytical Methodologies

A robust stability testing program is essential to understand the degradation profile of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid under various conditions. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a critical component of this program.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products. This information is vital for developing stability-indicating analytical methods.

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | Protodeboronation |

| Basic Hydrolysis | 0.1 M NaOH at room temperature | Protodeboronation |

| Oxidation | 3% H₂O₂ at room temperature | Oxidative Deboronation |

| Thermal Stress | Dry heat (e.g., 80°C) | Dehydration to boroxine, potential decomposition |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photo-oxidation |

Analytical Techniques for Stability Monitoring

A combination of analytical techniques is often necessary for the comprehensive analysis of boronic acids and their degradation products.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common technique for quantifying the parent compound and its impurities.[16] A key challenge is the potential for on-column hydrolysis of boronic acids.[16][17] Method development should focus on minimizing this by carefully selecting the stationary phase and mobile phase composition.[17]

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS provides higher resolution and sensitivity than HPLC and is invaluable for the identification and structural elucidation of degradation products.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of the parent compound and its degradation products. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can indicate degradation or complex formation.[16]

Experimental Protocol: Stability-Indicating HPLC Method Development

-

Column Selection: Start with a C18 column with low silanol activity to minimize on-column hydrolysis.[17]

-

Mobile Phase Optimization:

-

Begin with a gradient of acetonitrile and water.

-

Evaluate the effect of pH modifiers. Acidic mobile phases (e.g., with formic acid) can sometimes suppress the ionization of silanols and reduce on-column degradation, but this must be carefully optimized.[17]

-

-

Forced Degradation Sample Analysis: Inject samples from forced degradation studies to ensure the method can separate the parent peak from all major degradation products.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow: Stability Assessment of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Caption: A systematic workflow for stability assessment.

Conclusion

The stability of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is a critical parameter that dictates its utility and reliability in drug development. The primary degradation pathways, oxidative deboronation and protodeboronation, are influenced by a multitude of factors including pH, temperature, light, and the presence of oxidizing agents. The electron-withdrawing nature of the 1H-pyrrole-1-carboxamido substituent likely imparts a degree of stability against both oxidation and protodeboronation compared to simpler or electron-rich arylboronic acids.

A comprehensive understanding of these degradation mechanisms, coupled with diligent control of storage and handling conditions, is essential for preserving the integrity of this valuable compound. The implementation of robust, stability-indicating analytical methods is paramount for monitoring its purity and ensuring the safety and efficacy of any resulting pharmaceutical products. This guide provides a foundational framework for researchers and drug development professionals to design and execute effective stability programs for (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid and related compounds.

References

-

Raines, R. T., & Gellman, S. H. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2022415118. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). Arylboronic Acids. WordPress.com. [Link]

- Dennis G. Hall. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.

-

Graham, B. J. (2021, April 8). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [Link]

-

Organic Chemistry Portal. Protodeboronation. [Link]

-

National Center for Biotechnology Information. (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. PubChem. [Link]

-

Lloyd-Jones, G. C., & Ball, L. T. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1238–1252. [Link]

-

Wikipedia. Protodeboronation. [Link]

-

Kumar, A., Ng, T., Malhotra, S., & Gruenhagen, J. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1989-2002. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Ribeiro, C., & Fernandes, C. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(3), 945. [Link]

-

National Center for Biotechnology Information. (4-(Pyridin-4-yl)phenyl)boronic acid. PubChem. [Link]

-

Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options. [Link]

-

Li, Y., Wang, L., & Li, P. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters, 26(9), 1946–1951. [Link]

-

ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

-

Raines, R. T., & Gellman, S. H. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2022415118. [Link]

-

Lab Alley. (2025, July 15). How to Store Boric Acid. [Link]

-

Ball, L. T., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17096–17110. [Link]

-

Dove, A. S. K. (2017). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. ACS Macro Letters, 6(2), 170–174. [Link]

-

ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

-

Wang, L., Li, Y., & Li, P. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(60), 37841–37844. [Link]

-

Plamondon, L., & Wrona, M. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]

-

Thottempudi, V., & Shreeve, J. M. (2015). Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Organic & Biomolecular Chemistry, 13(2), 479–486. [Link]

-

ResearchGate. Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

Dąbrowski, M., & Serwatowski, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 843–857. [Link]

-

Duval, S., & El-Kattan, Y. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1381, 154–161. [Link]

-

U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. [Link]

-

Al-Momani, E. (2021). Microbial degradation of 3-chloropropionic acid. Griffith University. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. [Link]

-

Li, Z., & Burke, M. D. (2017). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 8(11), 7434–7439. [Link]

-

Singh, B. K., & Walker, A. (2006). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 60, 433–452. [Link]

-

de Freitas, J. F., & Iamamoto, Y. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 10(11), 1269. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pnas.org [pnas.org]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 14. 1H-ピラゾール-4-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 15. cubework.com [cubework.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Unraveling the Dual-Action Mechanism of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid and its Analogs: A Technical Guide for Drug Development Professionals

Abstract

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid represents a class of synthetic compounds at the forefront of targeted therapies, particularly in oncology and immunology. While literature directly pertaining to this specific molecule is emerging, a comprehensive understanding of its mechanism of action can be elucidated through the extensive research on its close structural and functional analogs, most notably Talabostat (PT-100 or Val-boroPro). This technical guide synthesizes the current knowledge, providing an in-depth exploration of the core mechanisms, from direct enzyme inhibition to downstream immunomodulatory effects. We will delve into the foundational principles of boronic acid-based enzyme inhibition, the specific targeting of post-proline cleaving serine proteases such as Dipeptidyl Peptidase IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP), and the subsequent orchestration of a potent anti-tumor immune response. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic pipelines.

Introduction: The Therapeutic Potential of Boronic Acid-Based Protease Inhibitors

Boronic acids are a unique class of compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. Their ability to form reversible covalent complexes with the active site serine residues of proteases makes them highly effective transition-state analog inhibitors.[1][2] This mode of action confers a high degree of potency and, with careful design of the organic scaffold, specificity towards target enzymes. The phenylboronic acid moiety, coupled with a carboxamide-linked pyrrole, as seen in the topic compound, suggests a design aimed at mimicking dipeptide substrates of specific proteases, a strategy successfully employed in compounds like Talabostat.

Talabostat, a non-selective inhibitor of post-proline cleaving serine proteases, has been a pivotal tool in understanding the therapeutic potential of this compound class.[3] Its targets include Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[3][4] The inhibition of these enzymes has dual consequences: direct modulation of the tumor microenvironment and a profound stimulation of the immune system.

The Core Mechanism: Reversible Covalent Inhibition of Serine Proteases

The central mechanism of action for (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid and its analogs is the formation of a stable, yet reversible, covalent bond with the catalytic serine residue within the active site of target proteases. The boron atom, with its empty p-orbital, acts as a potent electrophile, readily attacked by the nucleophilic hydroxyl group of the active site serine.[1][5] This interaction forms a tetrahedral boronate complex that mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.[6][7] The reversibility of this bond is a key feature, potentially contributing to a more favorable safety profile compared to irreversible inhibitors.

Figure 1: General mechanism of serine protease inhibition by a boronic acid-containing compound.

Primary Molecular Targets and their Pathophysiological Roles

The therapeutic effects of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid and its analogs are dictated by the specific serine proteases they inhibit. The primary targets identified for the well-studied analog, Talabostat, are members of the dipeptidyl peptidase family and FAP.

Dipeptidyl Peptidase IV (DPP-IV/CD26)

DPP-IV is a transmembrane glycoprotein with exopeptidase activity, cleaving dipeptides from the N-terminus of polypeptides containing a proline or alanine at the penultimate position.[8][9] It is widely expressed on various cell types, including T-cells, endothelial cells, and epithelial cells.[8]

-

Role in Glucose Homeostasis: DPP-IV is a validated target for type 2 diabetes as it degrades incretin hormones like GLP-1 and GIP.[8][9][10] Inhibition of DPP-IV increases the levels of these hormones, leading to enhanced insulin secretion and improved glucose control.

-

Immune Regulation: DPP-IV is also known as CD26, a T-cell activation marker. Its inhibition can modulate T-cell function and immune responses.[1]

Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts, often called cancer-associated fibroblasts (CAFs), in the microenvironment of most epithelial cancers.[11][12] Its expression in normal adult tissues is very limited, making it an attractive target for cancer therapy.[11][12]

-

Tumor Microenvironment Remodeling: FAP possesses both exopeptidase and endopeptidase activities and is implicated in the degradation of the extracellular matrix, promoting tumor growth, invasion, and metastasis.[11][12]

-

Immunosuppression: CAFs expressing FAP contribute to an immunosuppressive tumor microenvironment. Targeting FAP can help to alleviate this immunosuppression.

Dipeptidyl Peptidases 8 and 9 (DPP8/9)

DPP8 and DPP9 are intracellular serine proteases that share substrate specificity with DPP-IV.[9][13] While initially considered off-target effects, the inhibition of DPP8/9 by compounds like Talabostat has been shown to be crucial for their immunomodulatory activity.[3][13]

The Immunomodulatory Cascade: A Key Component of Anti-Tumor Activity

A significant aspect of the mechanism of action for this class of inhibitors is the potent stimulation of the immune system, a phenomenon primarily attributed to the inhibition of DPP8 and DPP9.[3][13]

The inhibition of intracellular DPP8/9 in monocytes and macrophages triggers a pro-inflammatory form of cell death known as pyroptosis.[3] This process is dependent on the activation of caspase-1. Activated caspase-1 then cleaves gasdermin D, leading to pore formation in the cell membrane and the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[3][13]

This release of IL-1β initiates a signaling cascade that results in the transcriptional upregulation of a broad range of other cytokines and chemokines.[13][14] This cytokine storm enhances both innate and adaptive anti-tumor immune responses.[13][14] It promotes the trafficking and activation of dendritic cells (DCs), leading to more efficient T-cell priming and the generation of tumor-specific cytotoxic T-lymphocytes (CTLs).[14]

Figure 2: The immunomodulatory cascade initiated by DPP8/9 inhibition.

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of novel boronic acid-based inhibitors, a series of in vitro and cell-based assays are essential.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC50, Ki) of the compound against target proteases (DPP-IV, FAP, DPP8, DPP9).

Principle: A fluorogenic substrate is cleaved by the recombinant enzyme, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity. The inhibitor reduces this rate in a concentration-dependent manner.

Step-by-Step Methodology (Example for DPP-IV):

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[15]

-

Reconstitute recombinant human DPP-IV enzyme in assay buffer.[15]

-

Prepare a stock solution of the fluorogenic substrate H-Gly-Pro-AMC in DMSO and dilute to the working concentration in assay buffer.[16]

-

Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add the following to each well:

-

30 µL of assay buffer.

-

10 µL of diluted DPP-IV enzyme.

-

10 µL of the test compound dilution (or solvent for control wells).

-

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[15]

-

Immediately measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) over time using a microplate reader.[15][16]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Table 1: Example Enzyme Inhibition Data

| Compound | DPP-IV IC50 (nM) | FAP IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) |

| Talabostat | < 4[4] | 560[4] | 4[4] | 11[4] |

| Compound X | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

Cell-Based Cytokine Release Assay

Objective: To assess the ability of the compound to induce cytokine release from immune cells.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are treated with the test compound. The concentration of released cytokines (e.g., IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

-

Cell Culture:

-

Culture THP-1 cells in appropriate media. For some assays, differentiation into a macrophage-like state with phorbol 12-myristate 13-acetate (PMA) may be required.[13]

-

-

Compound Treatment:

-

Plate the cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant.

-

-

ELISA for IL-1β:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a standard curve of recombinant IL-1β to the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the IL-1β standards.

-

Determine the concentration of IL-1β in the cell supernatants by interpolating their absorbance values from the standard curve.

-

Clinical Perspectives and Future Directions

The dual mechanism of action of boronic acid-based protease inhibitors offers a compelling rationale for their clinical development, particularly in oncology. Talabostat has been evaluated in numerous clinical trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with chemotherapy or immunotherapy.[17][18][19][20] While monotherapy has shown limited efficacy, the immunomodulatory properties of these compounds make them attractive partners for immune checkpoint inhibitors.[20][21]

Future research in this area should focus on:

-

Improving Selectivity: Designing inhibitors with greater selectivity for specific DPPs or FAP could help to fine-tune the therapeutic effects and potentially reduce off-target toxicities.

-

Combination Therapies: Further exploration of synergistic combinations with other anti-cancer agents, including checkpoint inhibitors, targeted therapies, and CAR-T cell therapies, is warranted.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to these therapies will be crucial for their successful clinical implementation.

Conclusion

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid and its analogs represent a promising class of dual-action therapeutic agents. Their ability to directly inhibit key proteases involved in tumor progression and to simultaneously unleash a potent anti-tumor immune response provides a multifaceted approach to cancer treatment. A thorough understanding of their complex mechanism of action, as outlined in this guide, is essential for the rational design and clinical development of the next generation of these innovative therapies.

References

- Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety.

- Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. Cancer Immunology, Immunotherapy.

- Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. PubMed.

- Talabostat Active in Phase II Trials in Stage IV Melanoma, CLL. CancerNetwork.

- Glucose regulation by newly synthesized boronic acid functionalized molecules as dipeptidyl peptidase IV inhibitor: a potential compound for therapeutic intervention in hyperglycaemia. Taylor & Francis Online.

- Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. PMC.

- Talabostat (Val-boroPro, PT-100) Mesylate | Dipeptidyl Peptidase Inhibitor. Selleck Chemicals.

- Different relevant FAPI molecules based on boronic acid warhead.

- Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor. MedchemExpress.com.

- Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety.

- DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.

- Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides.

- Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. PMC.

- Talabostat mesyl

- Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. Cancer Biology & Therapy.

- Talabostat and Pembrolizumab for the Treatment of Advanced Solid Cancers. ClinicalTrials.gov.

- Phase II trial of single agent Val-boroPro (Talabostat)

- A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. Journal for ImmunoTherapy of Cancer.

- Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. PMC.

- Fibroblast activation protein inhibitor compounds and methods.

- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. PMC.

- Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv.

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.

- Mechanism of action of a boron-dependent antibiotic entails synergistic binding. bioRxiv.

- Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds. bioRxiv.

- Recombinant Human Fibroblast Activ

- DPP (IV) Inhibitor Screening Assay Kit. Cayman Chemical.

- FAP Fluorogenic Assay Kit. BPS Bioscience.

- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.

- detection of dipeptidyl peptidase activity with dppiv-glo™ assay. Promega.

- Boronic acid. Wikipedia.

- A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar.

- (4-(1H-Pyrrole-1-carboxamido)phenyl)boronic acid. Laibo Chem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Process for preparing substituted phenyl boronic acids.

- A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole.

- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Which boronic acids are used most frequently for synthesis of bioactive molecules ?. ChemRxiv.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. content.abcam.com [content.abcam.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. cancernetwork.com [cancernetwork.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

protocol for using (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid in organic synthesis

An Application Guide for the Use of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically couples an organoboron species with an organohalide.[1][3] Arylboronic acids are among the most common and versatile coupling partners due to their general stability, commercial availability, and low toxicity.[4]

This document provides a detailed technical guide for the application of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid , a specialized arylboronic acid derivative. This molecule incorporates three key structural motifs: a phenylboronic acid for Suzuki-Miyaura coupling, a robust amide linker, and a terminal 1H-pyrrole ring. This combination makes it a valuable building block for the synthesis of complex molecules in drug discovery and materials science, particularly for creating extended conjugated systems or introducing hydrogen-bonding motifs. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for its successful use.

Physicochemical Properties and Handling

Understanding the properties of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is critical for its effective use. Like many boronic acids, it requires careful handling to prevent degradation.

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₁BN₂O₃ | |

| Molecular Weight | 230.03 g/mol | |

| Appearance | Typically an off-white to pale solid. | |

| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep away from moisture and oxidizing agents. | Boronic acids can be susceptible to oxidation and protodeboronation.[5] |

| Solubility | Soluble in polar organic solvents like DMF, Dioxane, and THF. Limited solubility in non-polar solvents. |

Key Handling Considerations:

-

Moisture Sensitivity: Boronic acids can form cyclic anhydrides (boroxines) upon dehydration. While often still reactive, this can complicate stoichiometry. Store in a desiccator.

-

Oxidative Stability: While generally more stable than boranes, arylboronic acids can undergo oxidation, especially in solution and in the presence of reactive oxygen species.[5] Using degassed solvents for reactions is crucial.

-

Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under harsh basic or acidic conditions or at elevated temperatures.[3]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid in synthesis is realized through the Suzuki-Miyaura reaction. The catalytic cycle involves three primary steps, each essential for the formation of the new C-C bond.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][4]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Detailed Application Protocol

This section provides a representative protocol for the Suzuki-Miyaura coupling of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for different substrates.

Reaction Scheme

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid + Ar-Br → (4-(1H-pyrrole-1-carboxamido)phenyl)-Ar

Protocol Design Considerations

-

Catalyst Selection: Palladium precatalysts are most common.[6] Pd(PPh₃)₄ can often be used directly, as it is a source of Pd(0). Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is highly effective, especially for challenging substrates like aryl chlorides.[4] Electron-rich and bulky ligands promote the oxidative addition and reductive elimination steps.[3]

-

Base Selection: The base is critical for activating the boronic acid.[7] Inorganic bases are standard. K₂CO₃ is a good starting point, while K₃PO₄ or Cs₂CO₃ are stronger and can be effective for less reactive partners. The amide and pyrrole N-H moieties in the target molecule are generally compatible with these bases under anhydrous or aqueous conditions.[8]

-

Solvent System: A mixture of an organic solvent and water is common. Dioxane/water or DMF/water are excellent choices for solubilizing the reagents and the base. Solvents must be degassed via sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to use to prevent catalyst oxidation.[3]

Experimental Workflow Diagram

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pnas.org [pnas.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions with Novel Boronic Acids

Introduction: The Enduring Power of Carbon-Carbon Bonds

The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, advanced materials, and agrochemicals.[1][2] Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[2][3] First reported by Akira Suzuki in 1979, this reaction facilitates the coupling of organoboron compounds with organohalides and has been recognized with the 2010 Nobel Prize in Chemistry.[1][3]

The enduring appeal of the Suzuki-Miyaura coupling lies in its broad substrate scope, excellent functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for cross-coupling reactions, with a special focus on the utilization of novel boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols, and provide insights into optimizing reaction conditions for challenging substrates.

Understanding the Reagents: A Closer Look at Novel Boronic Acids

While traditional boronic acids are widely used, the development of novel boronic acid derivatives has expanded the scope and utility of the Suzuki-Miyaura reaction. These novel reagents often exhibit enhanced stability, unique reactivity, and the ability to participate in sequential cross-coupling reactions.

-

Boronic Acids and Boroxines: These are the simplest forms and are often commercially available or readily synthesized.[1] However, they can be prone to protodeborylation, a common side reaction where the C-B bond is cleaved by a proton source.[1]

-

Boronic Esters (e.g., Pinacol, Neopentyl Glycol): Esterification of the boronic acid with diols like pinacol or neopentyl glycol significantly improves stability and resistance to protodeborylation.[1] Pinacol esters are particularly popular and can be synthesized via the Miyaura borylation reaction.[1]

-

Coordinating Esters (e.g., MIDA, Epin): Boronic esters derived from ligands like N-methyliminodiacetic acid (MIDA) offer exceptional stability.[1] This stability allows for their use in anhydrous conditions and enables sequential cross-coupling strategies, where different organohalides can be coupled to a multifunctional molecule in a stepwise manner.[1]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[1][5]

-

Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[3][5]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents

-

Organohalide (Aryl, Vinyl, or Alkyl Halide/Triflate): Substrate purity is crucial for reproducible results.

-

Novel Boronic Acid or Ester: Ensure the stability and purity of the boronic acid reagent.

-

Palladium Catalyst: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycles.[4]

-

Ligand: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates.[4]

-

Base: Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases are commonly used.[1] The choice of base can significantly impact the reaction outcome.[4]

-

Solvent: Anhydrous solvents such as dioxane, THF, DMF, or toluene are typically used.[1] The addition of a small amount of water is often necessary, especially when using boronic acids.[1]

-

Inert Gas: High-purity argon or nitrogen.

General Reaction Setup Workflow

Caption: A generalized workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol

-

Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any residual moisture.

-

Inert Atmosphere: Assemble the reaction vessel (e.g., a Schlenk tube or round-bottom flask) with a magnetic stir bar and place it under an inert atmosphere of argon or nitrogen. This is typically achieved by evacuating and backfilling the vessel three times.

-

Reagent Addition: To the reaction vessel, add the organohalide (1.0 equiv), the novel boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., 1-5 mol%) and the ligand (e.g., 1.1-1.2 equiv relative to Pd). Dissolve this mixture in a small amount of the reaction solvent and add it to the reaction vessel via syringe.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Optimization of Reaction Conditions

For novel or challenging substrates, optimization of the reaction conditions is often necessary to achieve high yields. The following table summarizes key parameters and their typical variations.

| Parameter | Common Variations & Considerations | Rationale & Causality |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald Precatalysts | The choice of precatalyst can influence the rate of formation of the active Pd(0) species.[7] Preformed palladacycles often provide more consistent results. |

| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), NHCs (e.g., IPr) | Electron-rich and bulky ligands facilitate oxidative addition, especially for less reactive aryl chlorides, and promote reductive elimination.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, t-BuOK | The base activates the boronic acid for transmetalation.[8] The strength and solubility of the base can significantly affect the reaction rate and yield. |

| Solvent | Dioxane, Toluene, THF, DMF, 2-MeTHF | The solvent affects the solubility of the reagents and the stability of the catalytic species. The presence of water can be crucial for the hydrolysis of boronic esters to the more reactive boronic acids.[1] |

| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. |

| Concentration | 0.1 M to 1.0 M | Higher concentrations can accelerate the reaction but may also lead to solubility issues or undesired side reactions. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poorly soluble reagents; Inefficient transmetalation. | Use a more active catalyst/ligand system; Screen different solvents to improve solubility; Use a stronger or more soluble base.[9] |

| Protodeborylation | Presence of protic impurities; Unstable boronic acid. | Use anhydrous solvents and reagents; Switch to a more stable boronic ester (e.g., pinacol or MIDA ester).[1] |

| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient oxidative addition. | Thoroughly degas the reaction mixture; Ensure the organohalide is pure and reactive. |

| Dehalogenation of Organohalide | Presence of a hydrogen source; Overly active catalyst. | Use anhydrous conditions; Screen different ligands or lower the catalyst loading.[1] |

Characterization of Novel Boronic Acids and Cross-Coupling Products

The successful synthesis and purification of novel boronic acids and their cross-coupled products require thorough characterization using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): Provides detailed structural information about the organic framework and confirms the presence and integrity of the boronic acid moiety.

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecules.

-

Melting Point and Elemental Analysis: Provides information about the purity and elemental composition of solid products.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Fume Hood: Conduct all reactions in a well-ventilated fume hood.

-